Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
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Overview
Description
Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate is a chemical compound with the molecular formula C₁₂H₁₈O₃ and a molecular weight of 210.27 g/mol It is a bicyclic compound featuring a formyl group and an ester functional group
Preparation Methods
The synthesis of Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate can be achieved through enantioselective synthesis under metal-free conditions . A new tandem reaction has been developed that allows for the rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with high enantioselectivities . This process involves the use of an organic base to mediate the reaction, resulting in an open transition state . The reaction conditions are mild and operationally simple, making it an attractive method for the preparation of this compound .
Chemical Reactions Analysis
Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the formyl group can lead to the formation of a carboxylic acid, while reduction can yield an alcohol .
Scientific Research Applications
Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research. It is used as an intermediate in the synthesis of biologically significant molecules such as platencin, an antibiotic that exhibits broad-spectrum antibacterial activity against Gram-positive pathogens . Additionally, this compound is utilized in the development of molecular rotors and other advanced materials due to its unique bicyclic structure .
Mechanism of Action
The mechanism of action of Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of platencin, the compound acts as a key intermediate that undergoes further chemical transformations to yield the final product . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate can be compared to other bicyclo[2.2.2]octane derivatives, such as bicyclo[2.2.2]octane-1-carboxylic acid and its esters . These compounds share a similar bicyclic structure but differ in their functional groups and chemical properties. The presence of the formyl group in this compound makes it unique and imparts distinct reactivity and applications . Other similar compounds include platencin and its analogues, which also feature the bicyclo[2.2.2]octane core structure .
Properties
Molecular Formula |
C12H18O3 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-2-15-10(14)12-6-3-11(9-13,4-7-12)5-8-12/h9H,2-8H2,1H3 |
InChI Key |
DQSDOLCECNJMQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2)C=O |
Origin of Product |
United States |
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